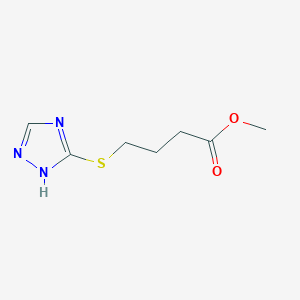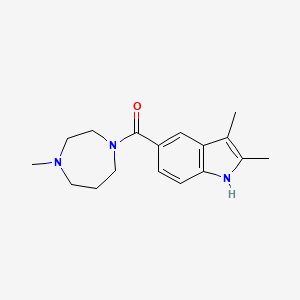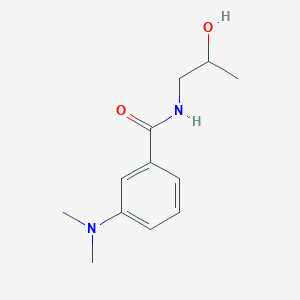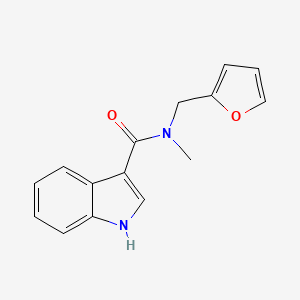![molecular formula C13H12N2O3 B7541597 methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541597.png)
methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate, commonly known as MCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCA is a derivative of N-acylated amino acid, which has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of MCA is not yet fully understood. However, studies have suggested that MCA may exert its biological activities by inhibiting the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. MMPs are also implicated in various pathological conditions, including cancer, arthritis, and cardiovascular diseases. MCA has been found to inhibit the activity of MMP-2, MMP-9, and MMP-13, which are involved in the progression of cancer and other diseases.
Biochemical and Physiological Effects
MCA has been found to exhibit several biochemical and physiological effects. Studies have shown that MCA can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MCA has also been found to inhibit the proliferation and migration of cancer cells. Moreover, MCA has been found to exhibit anti-oxidant properties, which may help to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
MCA has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. MCA is also soluble in various solvents, making it easy to handle and use in experiments. However, there are some limitations to the use of MCA in lab experiments. MCA is a relatively new compound, and its biological activities and mechanisms of action are not yet fully understood. Moreover, MCA is a relatively expensive compound, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the research on MCA. One direction is to further investigate the mechanism of action of MCA and its biological activities. Another direction is to explore the potential use of MCA as a fluorescent probe for the detection of metal ions. Additionally, the development of MCA derivatives with improved biological activities and reduced toxicity is an area of future research. Finally, the use of MCA in drug development for the treatment of cancer and other diseases is an important direction for future research.
Conclusion
In conclusion, MCA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCA has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. MCA has also been studied for its potential use as a fluorescent probe for the detection of metal ions. The synthesis of MCA is relatively easy, and the compound is stable and soluble in various solvents. However, further research is needed to fully understand the mechanism of action of MCA and its potential applications in drug development.
Méthodes De Synthèse
The synthesis of MCA involves the reaction between N-acetylglycine methyl ester and 4-cyanocinnamic acid through a coupling reaction. The reaction is catalyzed by N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The reaction yields MCA as a white crystalline solid with a purity of over 95%.
Applications De Recherche Scientifique
MCA has been found to exhibit various biological activities, making it a potential candidate for drug development. MCA has been reported to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in the progression of cancer and other diseases. MCA has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-13(17)9-15-12(16)7-6-10-2-4-11(8-14)5-3-10/h2-7H,9H2,1H3,(H,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVCHMZEXPSRIL-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C=CC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CNC(=O)/C=C/C1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7541530.png)
![4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile](/img/structure/B7541533.png)
![6-[Furan-2-ylmethyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7541535.png)
![2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7541540.png)
![N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7541562.png)

![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)

![methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541608.png)
![N-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B7541612.png)

